7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that features a triazolo-pyrimidine core with an amino group at the 7th position, a trifluoromethyl group at the 2nd position, and a carbonitrile group at the 6th position. This compound is of significant interest due to its potential biological activities, including antiviral, antidiabetic, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar nitrile-containing azoloazines with a bridged nitrogen atom have shown potential antiviral and antidiabetic activity .
Mode of Action
It has been suggested that substituents located in the azole moiety and at the c6 atom of the heterocyclic system play an important role in the formation of biological effects of azoloazines .
Biochemical Pathways
It has been noted that the presence of (het)aryl fragment in the azole ring is associated with an increase in affinity to adenosine receptors , while the presence of an alkylsulfonyl residue favors antiviral activity .
Result of Action
Compounds with similar structures have shown a wide range of useful effects, including antiviral, antiseptic, anticoagulant, antidiabetic, and anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cellular proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzyme active sites, inhibiting their activity and thereby affecting downstream metabolic processes. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, which are critical for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. One effective method includes heating the initial components in pyridine, which facilitates the formation of the desired triazolo-pyrimidine structure . Another approach involves the use of microwave irradiation, which can enhance reaction rates and yields without the need for catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale synthesis would likely involve optimizing the aforementioned laboratory methods. This could include the use of continuous flow reactors to improve efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution at the trifluoromethyl group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antidiabetic agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Comparison with Similar Compounds
Similar Compounds
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Amino-2-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: Contains a chloromethyl group, which can alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile imparts unique electronic properties, enhancing its stability and biological activity compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N6/c8-7(9,10)5-14-6-13-2-3(1-11)4(12)16(6)15-5/h2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSUTSXPAIJGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NN2C(=C1C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144503 | |
Record name | 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-74-4 | |
Record name | 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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